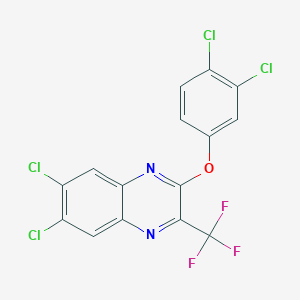
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline (DDPTQ) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinoxaline family of compounds, which are known for their diverse range of properties and applications. DDPTQ has been studied in a variety of fields, including chemistry, biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Synthesis and Electrochromic Properties
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline derivatives have been synthesized and their electrochromic properties explored. For example, copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene were synthesized and characterized, revealing insights into their conductivities and electrochromic properties, which are significant for applications in polymer electrochromic devices (Beyazyildirim et al., 2006).
Antiplasmodial Activity
Quinoxaline derivatives have been studied for their antiplasmodial activity, particularly against chloroquine-resistant Plasmodium falciparum strains. Specific structural characteristics of quinoxalines, such as bioisosteric modifications and the presence of certain substituents, have been found to significantly affect their antiplasmodial potency (Marín et al., 2008).
Optical and Morphological Studies
Tri-fluoromethyl substituted quinoxaline derivatives have been investigated for their optical properties. Studies included absorption, emission, quantum yield, and the effect of solvent polarities. The presence of the electron-withdrawing trifluoromethyl group contributed to their unique optical characteristics, which have implications for materials science and photonics (Rajalakshmi & Palanisami, 2020).
Synthesis of New Derivatives
Research has focused on synthesizing new derivatives of 3-(trifluoromethyl)quinoxalines. These efforts have yielded a range of substituted quinoxalines with potential applications in various fields, including medicinal chemistry and material science (Didenko et al., 2015).
Reactivity and Ligand Synthesis
Studies on the reactivity of different chloroquinoxalines have led to the development of novel NH-functional P,N hybrid ligands. These findings are relevant for catalysis and the development of new materials (Adam et al., 2013).
Propiedades
IUPAC Name |
6,7-dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUMYZKZLHFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2434716.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)
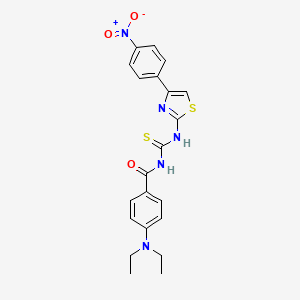
![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)
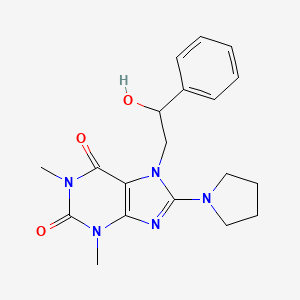
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)
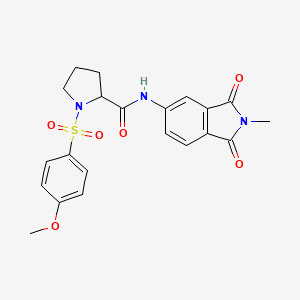

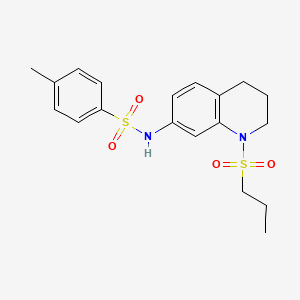

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)


![N-(3-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2434739.png)